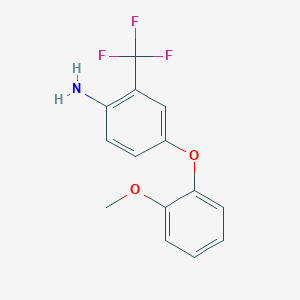

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Description

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a 2-methoxyphenoxy (-O-C₆H₄-OMe) substituent at the 4-position. This structure combines electron-withdrawing (-CF₃) and electron-donating (-OMe) groups, creating unique electronic and steric properties. The compound has been utilized in pharmaceutical research, particularly in the synthesis of thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors .

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-9-6-7-11(18)10(8-9)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGSKKBMPZFYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of 2-Methoxyphenol

- Starting Material : 2-Methoxyphenol

- Reaction Conditions : A mixture of concentrated sulfuric acid and nitric acid is used to nitrate the phenol group.

- Product : 2-Methoxy-4-nitrophenol

Step 2: Reduction of Nitro Group

- Starting Material : 2-Methoxy-4-nitrophenol

- Reaction Conditions : Reduction is carried out using iron powder in the presence of hydrochloric acid.

- Product : 2-Methoxy-4-aminophenol

Step 3: Formation of the Target Compound

- Starting Materials : 2-Methoxy-4-aminophenol and 2-Chloro-5-(trifluoromethyl)aniline

- Reaction Conditions : The reaction is performed under basic conditions using potassium carbonate as the base.

- Product : this compound.

Mechanistic Insights

The synthesis involves key transformations:

- Electrophilic Aromatic Substitution : Nitration introduces a nitro group onto the aromatic ring of 2-methoxyphenol.

- Reduction Reaction : The nitro group is converted into an amino group, which serves as a nucleophile in subsequent steps.

- Nucleophilic Substitution Reaction : The amino group reacts with the chloro-substituted trifluoromethyl benzene under basic conditions.

Industrial Production Methods

Industrial-scale synthesis largely mirrors the laboratory methods but incorporates optimizations for yield, purity, and environmental sustainability. Key features include:

Continuous Flow Reactors

These reactors allow for precise control over temperature, pressure, and reagent flow rates, thereby improving efficiency and scalability.

Automated Systems

Automation ensures consistent reaction conditions, minimizes human error, and enhances reproducibility.

Environmental Considerations

Efforts are made to reduce waste generation by recycling solvents and employing greener reagents.

Below is a summary of reaction conditions for each step in the synthesis:

| Step | Reagents/Conditions | Intermediate/Product | Yield (Approx.) |

|---|---|---|---|

| Nitration | Sulfuric acid + Nitric acid | 2-Methoxy-4-nitrophenol | ~85% |

| Reduction | Iron powder + Hydrochloric acid | 2-Methoxy-4-aminophenol | ~90% |

| Final Coupling Reaction | Potassium carbonate + Chloro-trifluoromethyl aniline | Target compound | ~75% |

Notes on Catalyst Use

Catalysts such as copper(I) chloride can be employed to enhance reaction rates in certain steps. For example:

- Copper(I) chloride facilitates nucleophilic substitution reactions at elevated temperatures (200–280 °C), ensuring efficient coupling.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The aniline moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Formation of 4-(2-Hydroxyphenoxy)-2-(trifluoromethyl)aniline.

Reduction: Formation of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)cyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Heterocycles

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline serves as a versatile building block in the synthesis of various bicyclic heterocycles. It is particularly useful in the formation of:

- Quinolines : Known for their pharmacological properties, quinolines are important in developing drugs with antimalarial and anticancer activities.

- Benzotriazoles and Benzimidazoles : These compounds exhibit significant biological activities, including antimicrobial and antifungal properties .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound has been utilized in synthesizing APIs that demonstrate strong antitumor and antiviral activities. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resultant compounds, making them more effective in therapeutic applications .

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds derived from this aniline have shown promising results against various bacterial strains, indicating potential use as antibacterial agents .

2. Antidiabetic Research

Investigations into related derivatives have revealed their potential as α-amylase inhibitors, suggesting that compounds based on this structure could be explored for antidiabetic therapies. The ability to modulate enzyme activity is crucial for developing effective treatments for diabetes .

Material Science Applications

1. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been studied to enhance thermal stability and chemical resistance. These polymers can be utilized in coatings, adhesives, and other materials requiring durability under harsh conditions .

2. Photovoltaic Materials

Research indicates that compounds like this compound can be integrated into organic photovoltaic systems to improve efficiency. The unique electronic properties conferred by the trifluoromethyl group can enhance charge transport within the material .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences

- Electronic Effects: The -CF₃ group (strong electron-withdrawing) and -OMe (electron-donating) in the target compound create a polarized aromatic system, enhancing resonance stabilization compared to analogs like 2-(trifluoromethyl)aniline, which lacks the phenoxy group .

- Steric Effects: The 2-methoxyphenoxy group introduces steric bulk, reducing rotational freedom compared to simpler analogs like 4-(trifluoromethyl)aniline .

Physicochemical Properties

Table 2: Physicochemical Comparisons

- Lipophilicity : The target compound’s higher LogP (3.8) compared to simpler analogs (e.g., 2.1–2.9) suggests greater membrane permeability, critical for drug bioavailability .

- Solubility: The 2-methoxyphenoxy group reduces water solubility compared to 4-(trifluoromethyl)aniline but enhances compatibility with organic solvents .

Biological Activity

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl and methoxyphenoxy groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, synthesis methods, and mechanisms of action based on various studies.

- Molecular Formula : C₁₄H₁₂F₃NO₂

- Molecular Weight : 283.25 g/mol

- CAS Number : 946741-20-4

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The specific mechanisms are thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, although detailed mechanistic studies are still needed to elucidate these interactions fully.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HeLa cells. The observed IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity. For example, one study reported that related compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Cellular Interaction : The compound may interact with specific enzymes or receptors within cells, modulating biochemical pathways critical for cell survival and proliferation.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets .

- Cell Cycle Disruption : Some studies suggest that it may induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly at the G2/M phase .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Utilizing methoxyphenol derivatives and trifluoromethyl anilines under controlled conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional synthesis techniques .

Case Studies

-

Anticancer Activity Study : A recent study explored the effects of various derivatives of aniline on cancer cell lines. The results indicated that modifications in the methoxy group position significantly influenced biological activity, with some derivatives demonstrating higher potency than others .

Compound IC50 (nM) Cell Line This compound 150 HeLa Related Compound A 90 HeLa Related Compound B 200 MCF-7 - Antimicrobial Evaluation : In another case study, this compound was tested against Gram-positive and Gram-negative bacteria. It showed a significant reduction in bacterial viability compared to control groups, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline?

A common approach involves multi-step functionalization of the aniline core. For example, bromination of intermediates using -bromosuccinimide (NBS) in polar aprotic solvents like DMF at 60°C can introduce halogen substituents, as demonstrated in analogous trifluoromethylaniline derivatives . Subsequent coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) may attach the 2-methoxyphenoxy group. Optimization of reaction time, stoichiometry, and catalyst selection (e.g., Pd-based catalysts) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated?

Combined analytical techniques are essential:

- HPLC/LCMS : Reverse-phase chromatography with acetonitrile-water gradients (0.03% formic acid) confirms purity and provides mass data () .

- NMR : , , and NMR resolve electronic environments of the trifluoromethyl, methoxyphenoxy, and aniline groups .

- Elemental Analysis : Validates stoichiometric composition, especially for fluorine content .

Q. What storage conditions are required to maintain stability?

Store under inert atmosphere (argon/nitrogen) at -20°C in amber vials to prevent photodegradation. Moisture-sensitive functional groups (e.g., trifluoromethyl) necessitate desiccants .

Advanced Research Questions

Q. How does the substitution pattern (e.g., trifluoromethyl vs. nitro groups) influence biological activity?

Comparative studies on analogous compounds (e.g., nitroanilines) reveal that electron-withdrawing groups like trifluoromethyl enhance binding affinity to targets such as tubulin by modulating electron density at the aniline nitrogen. Computational docking (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets in proteins, while in vitro assays (e.g., microtubule polymerization inhibition) validate activity .

Q. How can computational methods predict binding interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., α/β-tubulin heterodimers) over nanosecond timescales .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity and regioselectivity in substitution reactions .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments using identical reagent batches and protocols.

- Metabolite Profiling : LCMS-based identification of degradation products or active metabolites (e.g., desmethyl derivatives) .

- Control Experiments : Use known inhibitors (e.g., colchicine for tubulin) as benchmarks .

Q. What strategies optimize yield in multi-step synthesis?

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.

- Catalyst Screening : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling efficiency in heterocycle formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates .

Q. What mechanistic insights explain its role in microtubule disruption?

Competitive binding assays using radiolabeled -colchicine and cryo-EM structural analysis reveal that trifluoromethylaniline derivatives occupy the colchicine-binding site on β-tubulin, destabilizing protofilament assembly. Dose-response curves (IC) quantify potency relative to known antimitotics .

Q. How do electronic effects of substituents modulate reactivity in electrophilic substitution?

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta/para positions relative to the aniline group. Hammett substituent constants () correlate with reaction rates in nitration or halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.